Uridine,5-fluoro-2'-O-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine, 5-fluoro-2’-O-methyl- is a fluorinated nucleoside analogue
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Uridine, 5-fluoro-2’-O-methyl- typically involves the fluorination of uridine derivatives. One common approach is the direct fluorination of uridine using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of fluorinated nucleosides like Uridine, 5-fluoro-2’-O-methyl- involves multi-step synthesis processes. These processes are optimized for high yield and purity, often employing advanced techniques such as column chromatography for purification. The scalability of these methods ensures the availability of the compound for research and pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions: Uridine, 5-fluoro-2’-O-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various alkylated derivatives, while oxidation can produce uracil derivatives .
Wissenschaftliche Forschungsanwendungen
Uridine, 5-fluoro-2’-O-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a probe to study enzymatic functions and reaction mechanisms.
Biology: The compound is employed in the study of RNA modifications and their biological roles.
Medicine: It has potential as an antiviral and anticancer agent, with research focusing on its efficacy and safety in treating various diseases.
Industry: The compound is used in the synthesis of nucleic acid-based drugs and as a starting material for the production of other fluorinated nucleosides
Wirkmechanismus
The mechanism of action of Uridine, 5-fluoro-2’-O-methyl- involves its incorporation into RNA, where it can interfere with normal RNA function. The fluorine atom enhances the compound’s stability and resistance to enzymatic degradation. This modification can disrupt RNA processing and function, leading to antiviral or anticancer effects. The molecular targets include enzymes involved in RNA synthesis and modification pathways .
Vergleich Mit ähnlichen Verbindungen
5-Fluorouridine: Another fluorinated nucleoside with similar antiviral and anticancer properties.
2’-O-Methyluridine: A methylated nucleoside used in RNA studies.
5-Fluoro-2’-deoxyuridine: A deoxy derivative with applications in cancer therapy
Uniqueness: Uridine, 5-fluoro-2’-O-methyl- is unique due to its specific combination of fluorination and methylation, which enhances its stability and biological activity. This makes it a valuable tool in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C10H13FN2O6 |
---|---|
Molekulargewicht |
276.22 g/mol |
IUPAC-Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-2-methoxypyrimidin-4-one |
InChI |
InChI=1S/C10H13FN2O6/c1-18-10-12-8(17)4(11)2-13(10)9-7(16)6(15)5(3-14)19-9/h2,5-7,9,14-16H,3H2,1H3/t5-,6-,7-,9-/m1/s1 |
InChI-Schlüssel |
PPWWXPAQEKDXSB-JXOAFFINSA-N |
Isomerische SMILES |
COC1=NC(=O)C(=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)F |
Kanonische SMILES |
COC1=NC(=O)C(=CN1C2C(C(C(O2)CO)O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.